RCS-4

Vue d'ensemble

Description

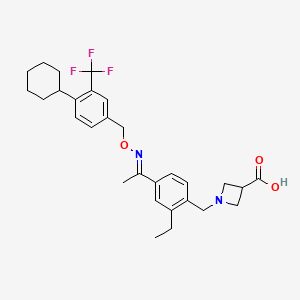

(4-méthoxyphényl)(1-pentylindol-3-yl)méthanone (préparation exempte) est un cannabinoïde synthétique structurellement similaire aux cannabinoïdes connus. Il est souvent utilisé comme étalon de référence analytique dans la recherche médico-légale et toxicologique. Le composé est connu sous son nom formel, (4-méthoxyphényl)(1-pentylindol-3-yl)méthanone, et a une formule moléculaire de C21H23NO2 . Il a été trouvé dans divers produits d'encens à base de plantes et est réglementé comme un composé de l'annexe I aux États-Unis .

Applications De Recherche Scientifique

RCS-4 is widely used in scientific research, particularly in the fields of:

Chemistry: As a reference standard for the identification and quantification of synthetic cannabinoids in forensic samples.

Biology: To study the interaction of synthetic cannabinoids with cannabinoid receptors in the brain.

Medicine: Research into the potential therapeutic effects and toxicological profiles of synthetic cannabinoids.

Industry: Quality control and assurance in the production of herbal incense products

Mécanisme D'action

RCS-4, also known as 1-Pentyl-3-(4-methoxybenzoyl)indole or Eric-4, is a synthetic cannabinoid drug . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the cannabinoid receptors , specifically the CB1 and CB2 receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

This compound acts as a potent agonist for the CB1 and CB2 receptors . It binds to these receptors and activates them, leading to a series of downstream effects. The EC50 values of this compound are 146 nM for human CB1 receptors and 46 nM for human CB2 receptors .

Pharmacokinetics

One study found that after pulmonary administration, this compound could be detected in various organs and tissues, with the lungs being an appropriate matrix for detection .

Analyse Biochimique

Biochemical Properties

1-Pentyl-3-(4-methoxybenzoyl)indole interacts primarily with cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and appetite. The compound acts as an agonist at these receptors, meaning it binds to and activates them, mimicking the effects of naturally occurring endocannabinoids .

Cellular Effects

1-Pentyl-3-(4-methoxybenzoyl)indole has been shown to influence various cellular processes. It affects cell signaling pathways by activating CB1 and CB2 receptors, leading to changes in gene expression and cellular metabolism. This activation can result in altered neurotransmitter release, modulation of immune responses, and changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 1-Pentyl-3-(4-methoxybenzoyl)indole exerts its effects by binding to CB1 and CB2 receptors. This binding triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These molecular interactions lead to changes in gene expression and protein synthesis, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Pentyl-3-(4-methoxybenzoyl)indole can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to the compound has been shown to result in sustained activation of cannabinoid receptors, which can lead to desensitization and downregulation of these receptors .

Dosage Effects in Animal Models

The effects of 1-Pentyl-3-(4-methoxybenzoyl)indole in animal models are dose-dependent. At low doses, the compound can produce mild psychoactive effects, while higher doses can lead to more pronounced effects, including sedation, hypothermia, and motor impairment. Toxic effects, such as convulsions and respiratory depression, have been observed at very high doses .

Metabolic Pathways

1-Pentyl-3-(4-methoxybenzoyl)indole is metabolized primarily in the liver by cytochrome P450 enzymes. The metabolic pathways involve hydroxylation and subsequent conjugation with glucuronic acid. These metabolic processes result in the formation of various metabolites, which are then excreted in the urine .

Transport and Distribution

Within cells and tissues, 1-Pentyl-3-(4-methoxybenzoyl)indole is transported and distributed through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. It is also distributed to peripheral tissues, where it can interact with CB2 receptors .

Subcellular Localization

1-Pentyl-3-(4-methoxybenzoyl)indole is localized primarily in the cell membrane, where it interacts with cannabinoid receptors. The compound may also be found in intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein synthesis and trafficking .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de (4-méthoxyphényl)(1-pentylindol-3-yl)méthanone implique la réaction du 1-pentylindole avec le chlorure de 4-méthoxybenzoyle en présence d'une base telle que la triéthylamine. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit est ensuite purifié par chromatographie sur colonne pour obtenir le composé pur .

Méthodes de production industrielle

La production industrielle de (4-méthoxyphényl)(1-pentylindol-3-yl)méthanone suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour augmenter le rendement et la pureté. L'utilisation de systèmes automatisés et de techniques à haut débit garantit une production cohérente du composé. Le produit final est souvent formulé sous forme de solution dans du méthanol pour faciliter son utilisation dans les applications analytiques .

Analyse Des Réactions Chimiques

Types de réactions

(4-méthoxyphényl)(1-pentylindol-3-yl)méthanone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les cétones et les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.

Substitution : Le groupe méthoxy sur le cycle phényle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de (4-méthoxyphényl)(1-pentylindol-3-yl)méthanone , tels que les analogues hydroxylés, carboxylés et substitués .

Applications de la recherche scientifique

(4-méthoxyphényl)(1-pentylindol-3-yl)méthanone est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Comme étalon de référence pour l'identification et la quantification des cannabinoïdes synthétiques dans les échantillons médico-légaux.

Biologie : Pour étudier l'interaction des cannabinoïdes synthétiques avec les récepteurs cannabinoïdes dans le cerveau.

Médecine : Recherche sur les effets thérapeutiques potentiels et les profils toxicologiques des cannabinoïdes synthétiques.

Industrie : Contrôle et assurance qualité dans la production de produits d'encens à base de plantes

Mécanisme d'action

(4-méthoxyphényl)(1-pentylindol-3-yl)méthanone exerce ses effets en agissant comme un agoniste puissant des récepteurs cannabinoïdes, en particulier des récepteurs CB1 et CB2. Le composé se lie à ces récepteurs, imitant les effets des cannabinoïdes naturels comme le tétrahydrocannabinol. Cette interaction conduit à l'activation de diverses voies de signalisation, ce qui entraîne la modulation de la libération de neurotransmetteurs et d'autres effets physiologiques .

Comparaison Avec Des Composés Similaires

(4-méthoxyphényl)(1-pentylindol-3-yl)méthanone fait partie d'une classe de cannabinoïdes synthétiques qui comprend plusieurs composés similaires, tels que :

- RCS-2

- RCS-3

- RCS-2-C4

- RCS-3-C4

- RCS-4-C4

Ces composés partagent une structure de base similaire, mais diffèrent par leurs chaînes latérales et leurs groupes fonctionnels. (4-méthoxyphényl)(1-pentylindol-3-yl)méthanone est unique par son motif de substitution spécifique, qui contribue à son profil pharmacologique distinct. Comparé à ses analogues, (4-méthoxyphényl)(1-pentylindol-3-yl)méthanone a montré une activité agoniste puissante aux récepteurs CB1 et CB2 .

Propriétés

IUPAC Name |

(4-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCYJKDWRUIFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158820 | |

| Record name | RCS-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In ethanol, approximately 0.3 mg/mL; in DMSO and DMF, approximately 1 mg/mL | |

| Record name | RCS-4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

1345966-78-0 | |

| Record name | RCS 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345966-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RCS-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RCS-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1345966-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RCS-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6911BZ2UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RCS-4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary target of RCS-4?

A1: this compound acts as a potent agonist of the cannabinoid type I receptor (CB1), primarily found in the central nervous system. [] This interaction is responsible for the psychoactive effects associated with this compound consumption.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C21H23NO2, and its molecular weight is 321.41 g/mol. []

Q3: Is there spectroscopic data available for this compound?

A3: Yes, researchers have reported ultraviolet (UV) spectra, nuclear magnetic resonance (NMR) data, and mass spectral data for this compound. These data are crucial for the identification and characterization of this compound in various matrices. [, ]

Q4: How does the structure of this compound contribute to its activity?

A4: this compound's structure, featuring an indole ring, a pentyl chain, and a methoxybenzoyl group, is crucial for its interaction with CB1 receptors. Modifications to these structural elements can significantly impact its binding affinity, potency, and selectivity. [, ]

Q5: What happens when the structure of this compound is modified?

A5: Even slight structural modifications, like changing the position of the methoxy group, can lead to changes in binding affinity to cannabinoid receptors. For example, the positional isomer of this compound, (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (compound 1 in the referenced study), has shown different binding affinity compared to this compound. []

Q6: Are there any strategies to improve the stability of this compound in formulations?

A6: While specific formulation strategies haven't been extensively reported for this compound, researchers and pharmaceutical scientists could explore various approaches to enhance its stability, solubility, and bioavailability. These strategies may include using appropriate excipients, developing specific drug delivery systems, or modifying the chemical structure to improve stability.

Q7: What is the ADME profile of this compound?

A7: Research indicates that this compound is rapidly metabolized in the body, with its metabolites being the primary target for detection in urine analysis. [, , , ] Parent this compound is rarely found in urine samples, highlighting its extensive metabolism. [, ] More detailed studies on absorption, distribution, metabolism, and excretion are needed to fully understand the pharmacokinetic profile of this compound.

Q8: What is the duration of detection for this compound metabolites in urine?

A8: The detectability of specific this compound metabolites in urine varies. For instance, the glucuronides of the N-hydroxypentyl and hydroxy-methoxyphenyl metabolites can be detected for at least 6 hours post-administration, while the glucuronides of the O-demethyl-hydroxy metabolites are detectable for approximately 4 hours. []

Q9: What in vitro models have been used to study this compound?

A9: Researchers have utilized human hepatocyte cultures to investigate the metabolism of this compound. [, , ] These in vitro models provide valuable insights into the metabolic pathways and potential biomarkers for detecting this compound consumption.

Q10: What analytical techniques are commonly employed for this compound detection and quantification?

A10: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly in tandem with high-resolution mass spectrometry (HR-MS), are widely used for the identification and quantification of this compound and its metabolites in various matrices. [, , , , , , ]

Q11: Have analytical methods for this compound been validated?

A11: Yes, researchers and analytical laboratories have developed and validated various methods for this compound analysis in biological matrices, including urine and serum. These methods typically undergo rigorous validation procedures to ensure accuracy, precision, specificity, and sensitivity for reliable detection and quantification of this compound and its metabolites. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)